molecular formula C20H17N3O2S2 B2579652 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-90-3

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2579652
CAS No.: 912622-90-3
M. Wt: 395.5
InChI Key: QTGZMVMMJXKSGY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazole and pyridine ring system. . The presence of both thiazole and pyridine rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, followed by a Michael addition . The resulting intermediate undergoes further reactions to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of PI3K. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the combination of its thiazole, pyridine, and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-10-14(2)12-17(11-13)27(24,25)23-16-7-5-15(6-8-16)19-22-18-4-3-9-21-20(18)26-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZMVMMJXKSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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